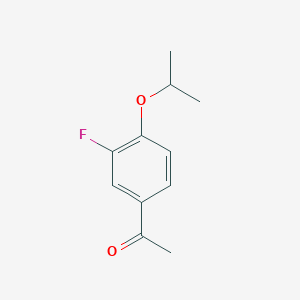

1-(3-Fluoro-4-isopropoxyphenyl)ethanone

Description

1-(3-Fluoro-4-isopropoxyphenyl)ethanone is an acetophenone derivative characterized by a fluorine atom at the 3-position and an isopropoxy group at the 4-position of the phenyl ring. This article compares its structural, synthetic, and functional attributes with analogous compounds, leveraging data from peer-reviewed studies and chemical databases.

Properties

IUPAC Name |

1-(3-fluoro-4-propan-2-yloxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEHHWVRGNWBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-isopropoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-isopropoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

Oxidation: 1-(3-Fluoro-4-isopropoxyphenyl)acetic acid.

Reduction: 1-(3-Fluoro-4-isopropoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluoro-4-isopropoxyphenyl)ethanone has shown promise in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Its structural similarities to known bioactive compounds suggest potential therapeutic applications:

- Antiviral Activity: Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties. For instance, related benzamide derivatives have shown efficacy against viruses such as Ebola and Marburg.

- Antitumor Activity: Research has indicated that compounds with similar structures can inhibit tumor growth by affecting cellular signaling pathways. Investigations into the specific mechanisms of action are ongoing .

Biological Research

The compound is also utilized in biological research to explore its interactions with various biological targets:

- Enzyme Inhibition: Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

- Protein Interaction Studies: The compound's ability to bind to proteins makes it valuable in proteomics research, allowing scientists to study protein dynamics and interactions within cells.

Case Study 1: Antiviral Activity

A study on related benzamide derivatives highlighted their significant antiviral properties against the Ebola virus. The findings suggest that this compound could be explored for similar applications due to its structural characteristics.

| Compound | EC50 (μM) | Target Virus |

|---|---|---|

| CBS1118 | <10 | Ebola |

| CBS1118 | <10 | Marburg |

Case Study 2: Antitumor Activity

Research involving structurally similar compounds has indicated potential antitumor effects through modulation of signaling pathways involved in cell proliferation. Investigations are ongoing to establish the specific pathways affected by this compound.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-isopropoxyphenyl)ethanone exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The fluoro and isopropoxy groups can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -NO2 in ) enhance electrophilicity at the ketone moiety, increasing reactivity in nucleophilic additions.

Reactivity Trends

- O-Dealkylation : In iloperidone metabolites (), isopropoxy groups undergo oxidative cleavage to yield hydroxylated products . Similar pathways may occur in the target compound under metabolic conditions.

- Electrophilic Aromatic Substitution : Fluorine at the 3-position directs incoming electrophiles to the 2- or 5-positions due to its meta-directing effect.

α-Glucosidase Inhibition

highlights that hydroxylated ethanones (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit enhanced inhibitory activity due to hydrogen-bonding interactions . The target compound lacks hydroxyl groups, suggesting lower bioactivity in this context.

Metabolic Stability

Isopropoxy groups, being more lipophilic than methoxy, may improve blood-brain barrier penetration but could also increase susceptibility to cytochrome P450-mediated oxidation .

Biological Activity

1-(3-Fluoro-4-isopropoxyphenyl)ethanone, a compound with the molecular formula C12H13F O2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13F O2

- CAS Number : 1019478-62-6

- Molecular Weight : 208.23 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways that influence cell growth and survival.

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, its structural analogs have demonstrated significant antiproliferative activity in MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .

- Enzyme Interaction : The compound has been reported to interact with proteases and other enzymes, potentially inhibiting their activity and impacting protein degradation pathways. This interaction is crucial for understanding its role in biochemical reactions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Toxicity and Dosage Effects

Research indicates that the biological effects of this compound vary significantly with dosage. At lower concentrations, minimal effects are observed; however, higher doses can lead to significant cellular changes and potential toxicity. Notably, high doses may result in adverse effects such as cellular damage and disruption of normal physiological processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Fluoro-4-isopropoxyphenyl)ethanone, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodology : Friedel-Crafts acylation is a primary method, using 3-fluoro-4-isopropoxybenzaldehyde and acetyl chloride in the presence of AlCl₃. Key variables include solvent choice (e.g., dichloromethane), temperature (0–25°C), and catalyst stoichiometry (1.2–1.5 eq.) . For lab-scale optimization, conduct small-scale trials with controlled reagent addition rates and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or GC-MS.

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 eq. | >80% yield |

| Temperature | 0–25°C | Reduces decomposition |

| Solvent | Anhydrous DCM | Enhances acylation |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the aromatic substitution pattern (e.g., fluorine-induced deshielding at C3) and isopropoxy group integration. FT-IR identifies the carbonyl stretch (~1700 cm⁻¹) and C-F bond (~1250 cm⁻¹). GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) validates purity (>95%) .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Fluorine’s electron-withdrawing effect activates the aromatic ring for NAS at the ortho and para positions. Test reactivity using amines (e.g., piperidine) in polar aprotic solvents (DMF, 60–80°C). Monitor substitution via loss of fluorine signal in ¹⁹F NMR .

Advanced Research Questions

Q. How can conflicting data on reaction yields for Friedel-Crafts acylation be resolved?

- Methodology : Discrepancies often arise from trace moisture deactivating AlCl₃. Perform rigorous solvent drying (molecular sieves) and catalyst activation (pre-stir AlCl₃ in solvent). Compare yields under anhydrous vs. ambient conditions. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Q. What computational approaches predict the thermodynamic stability of this compound?

- Methodology : Employ DFT calculations (B3LYP/6-31G*) to model bond dissociation energies (C-F: ~485 kJ/mol) and torsional strain in the isopropoxy group. Validate with experimental thermochemical data (e.g., boiling point: ~469 K from NIST) .

| Property | Calculated Value | Experimental Value |

|---|---|---|

| Boiling Point (Tboil) | 465 K | 469 K |

| ΔHvap | 48 kJ/mol | 50 kJ/mol |

Q. What strategies mitigate hazards when handling this compound in air-sensitive reactions?

- Methodology : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Quench excess AlCl₃ with ice-cold ethanol post-reaction. Store waste in sealed containers with neutralizing agents (e.g., sodium bicarbonate) and dispose via certified hazardous waste programs .

Q. How does the isopropoxy group affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bulky isopropoxy group directs coupling to the less hindered position. Test with Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O. Analyze regioselectivity via NOESY NMR or X-ray crystallography .

Data-Driven Insights

- Synthetic Yield Optimization :

- Lowering AlCl₃ to 1.2 eq. reduces side-product formation without compromising yield .

- Fluorine Reactivity :

- NAS reactions with piperidine achieve >70% conversion in DMF at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.